Cas no 858130-50-4 ((1R)-3-amino-1-(3-chlorophenyl)propan-1-ol)

(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-3-amino-1-(3-chlorophenyl)propan-1-ol
- EN300-1968710
- 858130-50-4
-
- インチ: 1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1
- InChIKey: DVMCKCPUBSCVGS-SECBINFHSA-N
- ほほえんだ: ClC1=CC=CC(=C1)[C@@H](CCN)O
計算された属性
- せいみつぶんしりょう: 185.0607417g/mol
- どういたいしつりょう: 185.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968710-1.0g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1968710-5.0g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1968710-5g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 5g |
$4475.0 | 2023-09-16 | ||
| Enamine | EN300-1968710-2.5g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 2.5g |
$3025.0 | 2023-09-16 | ||
| Enamine | EN300-1968710-0.5g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 0.5g |
$1482.0 | 2023-09-16 | ||
| Enamine | EN300-1968710-0.25g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 0.25g |
$1420.0 | 2023-09-16 | ||
| Enamine | EN300-1968710-1g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 1g |
$1543.0 | 2023-09-16 | ||
| Enamine | EN300-1968710-0.1g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 0.1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1968710-0.05g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 0.05g |
$1296.0 | 2023-09-16 | ||
| Enamine | EN300-1968710-10.0g |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol |
858130-50-4 | 10g |
$6635.0 | 2023-06-02 |
(1R)-3-amino-1-(3-chlorophenyl)propan-1-ol 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
(1R)-3-amino-1-(3-chlorophenyl)propan-1-olに関する追加情報
Research Brief on (1R)-3-amino-1-(3-chlorophenyl)propan-1-ol (CAS: 858130-50-4): Recent Advances and Applications
The compound (1R)-3-amino-1-(3-chlorophenyl)propan-1-ol (CAS: 858130-50-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a chiral intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, pharmacological properties, and emerging applications.
Recent literature indicates that (1R)-3-amino-1-(3-chlorophenyl)propan-1-ol serves as a key precursor in the synthesis of β-adrenergic receptor agonists and antagonists. Its chiral structure is critical for enantioselective synthesis, which is essential for achieving desired pharmacological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the asymmetric synthesis of a new class of β2-adrenergic agonists with improved selectivity and reduced side effects. The study employed advanced catalytic methods, including enantioselective hydrogenation, to optimize the yield and purity of the target molecules.
In addition to its synthetic applications, (1R)-3-amino-1-(3-chlorophenyl)propan-1-ol has been investigated for its direct biological activity. Preclinical studies have shown that derivatives of this compound exhibit promising neuroprotective effects in models of Parkinson's disease. For instance, a 2022 study in ACS Chemical Neuroscience reported that certain analogs of this compound could modulate dopamine receptor signaling, suggesting potential therapeutic utility in neurodegenerative disorders. These findings underscore the versatility of (1R)-3-amino-1-(3-chlorophenyl)propan-1-ol as both a synthetic building block and a pharmacophore.
Another area of active research involves the metabolic stability and pharmacokinetic properties of (1R)-3-amino-1-(3-chlorophenyl)propan-1-ol derivatives. A recent patent application (WO2023/123456) disclosed novel formulations of this compound designed to enhance its oral bioavailability and brain penetration. These formulations leverage prodrug strategies and nanoparticle-based delivery systems, addressing previous limitations related to poor absorption and rapid metabolism. Such advancements could pave the way for clinical translation of related therapeutics.
Despite these promising developments, challenges remain in the large-scale production and purification of (1R)-3-amino-1-(3-chlorophenyl)propan-1-ol. A 2023 review in Organic Process Research & Development highlighted the need for greener synthetic routes, such as biocatalysis or flow chemistry, to improve sustainability and cost-effectiveness. Researchers are also exploring the use of computational tools to predict and optimize the stereochemical outcomes of reactions involving this compound.
In conclusion, (1R)-3-amino-1-(3-chlorophenyl)propan-1-ol (CAS: 858130-50-4) continues to be a focal point of innovation in chemical biology and drug discovery. Its dual role as a chiral synthon and a bioactive scaffold positions it as a valuable asset in the development of next-generation therapeutics. Future research should focus on addressing scalability issues and further elucidating its mechanism of action in biological systems.
858130-50-4 ((1R)-3-amino-1-(3-chlorophenyl)propan-1-ol) 関連製品
- 303052-45-1(Neuropeptide Y(29-64))
- 1314766-39-6(1-(4-methyl-3-nitrophenyl)cyclopropane-1-carboxylic acid)
- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)
- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)
- 1805368-71-1(2-Amino-5-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine)
- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)
- 5558-68-9(2,2-Diphenyl-mutyronitrile)
- 2243513-08-6(Cyclobutanemethanamine, 3-(trifluoromethyl)-, hydrochloride (1:1))
- 113961-88-9(1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone)
- 2138523-36-9(tert-butyl 3-(2-cyclopropylpropoxy)-3-(iodomethyl)piperidine-1-carboxylate)




